molecular formula C30H57N5O6 B14514883 L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- CAS No. 62526-42-5

L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl-

Cat. No.: B14514883
CAS No.: 62526-42-5
M. Wt: 583.8 g/mol
InChI Key: WJWLSKXFWZTKQT-KEOOTSPTSA-N
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Description

L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- is a synthetic oligopeptide composed of multiple L-leucine residues. L-leucine is an essential amino acid used in the biosynthesis of proteins. It is an α-amino acid, meaning it contains an α-amino group, an α-carboxylic acid group, and a side chain isobutyl group, making it a non-polar aliphatic amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- typically involves the stepwise coupling of L-leucine residues. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the first L-leucine residue to a solid support, followed by the sequential addition of protected L-leucine residues. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts .

Industrial Production Methods

Industrial production of L-leucine and its derivatives often involves fermentation processes using genetically engineered microorganisms. These microorganisms are capable of overproducing L-leucine through metabolic engineering, where key enzymes in the biosynthetic pathway are upregulated .

Chemical Reactions Analysis

Types of Reactions

L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions include keto acids, alcohols, and various substituted derivatives of L-leucine .

Scientific Research Applications

L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- involves its role as an essential amino acid in protein synthesis. It activates the mechanistic target of rapamycin (mTOR) pathway, which is a key regulator of cell growth and protein synthesis. L-leucine binds to specific receptors and proteins, leading to the activation of mTORC1, which in turn promotes anabolic processes such as protein synthesis and inhibits catabolic processes like autophagy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucine, L-leucyl-L-leucyl-L-leucyl-L-leucyl- is unique due to its repetitive sequence of L-leucine residues, which may confer specific structural and functional properties not found in other oligopeptides. Its ability to activate the mTOR pathway makes it particularly significant in the context of muscle protein synthesis and metabolic regulation .

Properties

CAS No.

62526-42-5

Molecular Formula

C30H57N5O6

Molecular Weight

583.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C30H57N5O6/c1-16(2)11-21(31)26(36)32-22(12-17(3)4)27(37)33-23(13-18(5)6)28(38)34-24(14-19(7)8)29(39)35-25(30(40)41)15-20(9)10/h16-25H,11-15,31H2,1-10H3,(H,32,36)(H,33,37)(H,34,38)(H,35,39)(H,40,41)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

WJWLSKXFWZTKQT-KEOOTSPTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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